(2-Amino-4-bromophenyl)(phenyl)methanone
Overview
Description
(2-Amino-4-bromophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H10BrNO. This compound is characterized by the presence of an amino group, a bromine atom, and a phenyl group attached to a methanone core. It is a yellow solid at room temperature and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
It is often used as an intermediate in the synthesis of other compounds , suggesting that its targets may vary depending on the final compound it is used to create.
Mode of Action
The mode of action of 2-Amino-4-bromobenzophenone involves its ability to react with other chemicals to form new compounds with desired properties . The specific interactions with its targets would depend on the nature of these other chemicals.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-bromobenzophenone. For instance, it should be handled in a well-ventilated place to avoid formation of dust and aerosols . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-bromophenyl)(phenyl)methanone typically involves the reaction of 2-amino-4-bromobenzophenone with phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is refluxed in an appropriate solvent such as tetrahydrofuran (THF) for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-bromophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl, amino, or alkyl derivatives.
Scientific Research Applications
(2-Amino-4-bromophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4’-bromobenzophenone
- 4-Bromophenyl)(phenyl)methanone
- 2-Amino-4-bromophenyl)(phenyl)methanone
Uniqueness
(2-Amino-4-bromophenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Biological Activity
(2-Amino-4-bromophenyl)(phenyl)methanone, also known as 2-Amino-4-bromobenzophenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effectiveness against various pathogens, and relevant case studies.
- Molecular Formula: C₁₃H₁₀BrNO
- Molecular Weight: 276.13 g/mol
- CAS Number: 135776-98-6
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The bromine atom and amino group enhance its reactivity, potentially leading to significant interactions with cellular components.
-
Antimicrobial Activity :
- The compound exhibits notable antibacterial and antifungal properties. Studies indicate that it can effectively inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.
- Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.0048 mg/mL against E. coli and Bacillus mycoides, indicating potent activity .
-
Anticancer Potential :
- Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer MDA-MB-231 cells. The mechanism involves the enhancement of caspase-3 activity, a key player in the apoptotic pathway .
- The compound's ability to disrupt microtubule assembly at concentrations around 20 μM suggests potential as a chemotherapeutic agent targeting cellular mitosis .
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound:
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
12a | E. coli | 0.0195 |
15 | Bacillus mycoides | 0.0098 |
15 | C. albicans | 0.039 |
These results indicate that modifications in the chemical structure can lead to enhanced antibacterial and antifungal activities .
Anticancer Activity
In vitro studies focused on the effects of this compound on cancer cells:
Compound | Cell Line | Concentration (μM) | Effect |
---|---|---|---|
7d | MDA-MB-231 | 1 | Induced apoptosis |
10c | MDA-MB-231 | 10 | Enhanced caspase-3 activity |
The findings demonstrate that certain derivatives can effectively induce apoptosis in breast cancer cells, highlighting their potential as therapeutic agents .
Properties
IUPAC Name |
(2-amino-4-bromophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOSTKZYBVQXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399942 | |
Record name | (2-Amino-4-bromophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135776-98-6 | |
Record name | (2-Amino-4-bromophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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